7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

説明

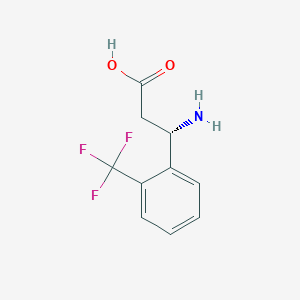

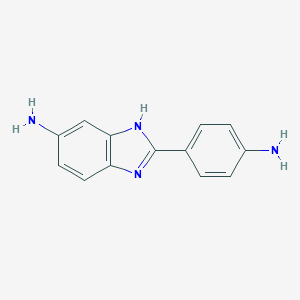

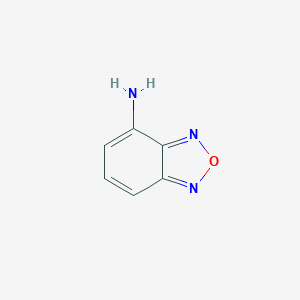

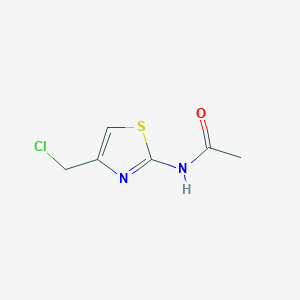

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine (7-ANBD) is an organic compound belonging to the benzodioxepine family. It is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. 7-ANBD has a wide range of applications in research labs, from drug development to biochemistry studies.

科学的研究の応用

Environmental Degradation and Toxicity

- Advanced Oxidation Processes (AOPs) have been utilized to degrade acetaminophen, a compound with a somewhat related structure to benzodiazepines, examining the by-products and their biotoxicity. This research may provide a framework for understanding how similar compounds could be broken down environmentally and the potential risks associated with their degradation products (Qutob et al., 2022).

Pharmacological Insights and Therapeutic Efficacy

- Various benzodiazepines, including those structurally related to the compound , have been reviewed for their therapeutic efficacy in conditions like epilepsy and anxiety disorders. These studies highlight the broad spectrum of activity against various types of epilepsy and suggest potential uses in treating mood disorders (Finder et al., 1976).

Synthetic and Medicinal Chemistry

- Synthetic methodologies and the biological activities of benzazepines, including 3-benzazepines, have been explored, indicating the chemical versatility and therapeutic potential of this class of compounds. These insights could guide future research into similar compounds for various medical applications (Kawase et al., 2000).

Novel Pharmacological Agents

- The exploration of novel synthetic opioids and other psychoactive substances derived from benzodiazepine analogs, highlighting the continuous evolution of psychoactive research chemicals in the illicit drug market. This research underscores the importance of monitoring and studying new compounds for their pharmacological properties and potential risks (Sharma et al., 2018).

特性

IUPAC Name |

N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-8-5-10-11(6-9(8)13(15)16)18-4-2-3-17-10/h5-6H,2-4H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQUOBYQMFRMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)